
N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as CUC-1009, is a novel compound that has been synthesized and studied for its potential use in scientific research.
Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
- The structural analysis of chlorophenyl thiazole acetamides reveals their molecular orientations and intermolecular interactions, such as C—H⋯O interactions, which are significant for understanding their physical and chemical properties and potential applications in materials science and drug design (Saravanan et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Studies on bioactive benzothiazolinone acetamide analogs include spectroscopic, quantum mechanical studies, and ligand-protein interactions. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and favorable energy for electron injection, which could be applied in photovoltaic cells. Their non-linear optical (NLO) activities and interactions with biological targets like Cyclooxygenase 1 (COX1) suggest dual applications in renewable energy and pharmaceuticals (Mary et al., 2020).
Antitumor Activity
- The synthesis and evaluation of thiazole derivatives bearing different heterocyclic rings have shown potential antitumor activity. These compounds were tested against various human tumor cell lines, indicating their potential application in cancer research and therapy development (Yurttaş et al., 2015).
Antibacterial and Antimicrobial Applications
- The synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus have demonstrated significant antibacterial activities against both gram-positive and gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on thiazole acetamide frameworks (Rezki, 2016).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c21-15-8-6-14(7-9-15)10-11-22-18(26)12-17-13-28-20(24-17)25-19(27)23-16-4-2-1-3-5-16/h6-9,13,16H,1-5,10-12H2,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAATFQOGCYPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2823522.png)
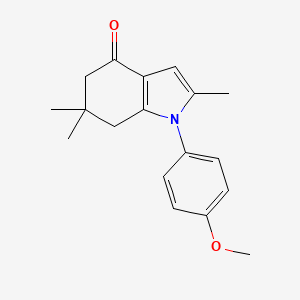
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2823524.png)
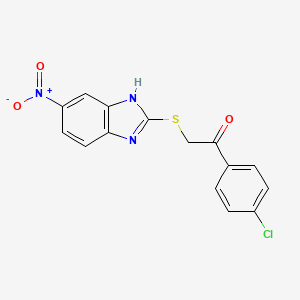
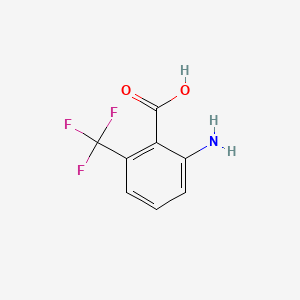
![5-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2823530.png)
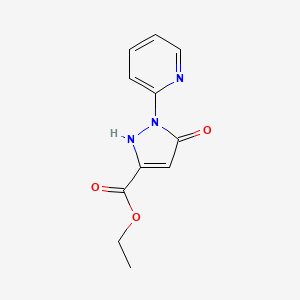
![(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2823533.png)

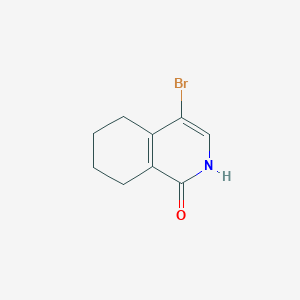



![1-(4-methoxybenzo[d]thiazol-2-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2823545.png)